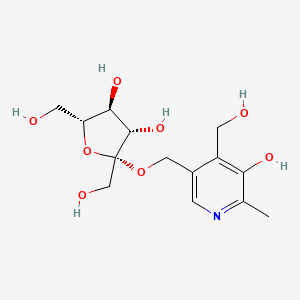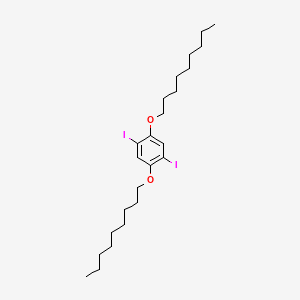
Methyl heptadecanoate-d33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a fatty acid methyl ester with the molecular formula CD3(CD2)15COOCH3 and a molecular weight of 317.68 g/mol . This compound is primarily used as an analytical standard and in various research applications.
Applications De Recherche Scientifique
Methyl heptadecanoate-d33 is widely used in scientific research, including:
Chemistry: As an analytical standard for gas chromatography and mass spectrometry.
Biology: In studies involving lipid metabolism and fatty acid analysis.
Medicine: As a tracer in metabolic studies and pharmacokinetics.
Industry: In the production and optimization of biodiesel and other biofuels
Safety and Hazards
“Methyl margarate-d33” is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl heptadecanoate-d33 is synthesized through the esterification of heptadecanoic acid-d33 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of automated sample preparation systems, such as the Agilent 7696A Sample Prep WorkBench. This system allows for precise and efficient preparation of calibration standards and samples, reducing the need for manual intervention and minimizing the use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl heptadecanoate-d33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecanoic acid-d33.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Heptadecanoic acid-d33.
Reduction: Heptadecanol-d33.
Substitution: Various substituted heptadecanoate derivatives.
Mécanisme D'action
The mechanism of action of methyl heptadecanoate-d33 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it is used to trace and study the metabolism of fatty acids in biological systems. The deuterium atoms in the compound provide a distinct mass shift, allowing for precise detection and quantification using mass spectrometry .
Comparaison Avec Des Composés Similaires
Methyl heptadecanoate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl heptadecanoate: The non-deuterated version of the compound.
Methyl stearate: An 18-carbon fatty acid methyl ester.
Methyl palmitate: A 16-carbon fatty acid methyl ester.
These compounds share similar chemical properties but differ in their carbon chain lengths and deuterium labeling, which affects their applications and detection methods.
Propriétés
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-SRIUXHGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746000 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-81-5 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)



![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
